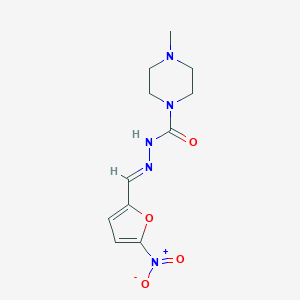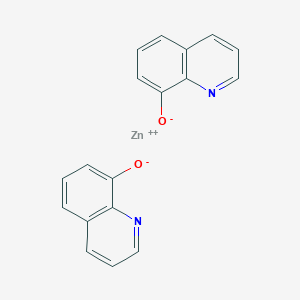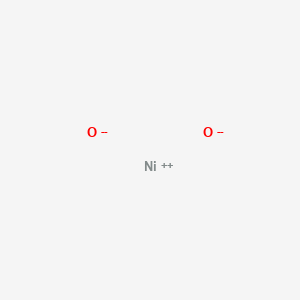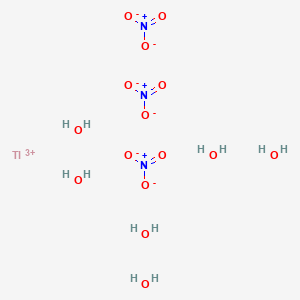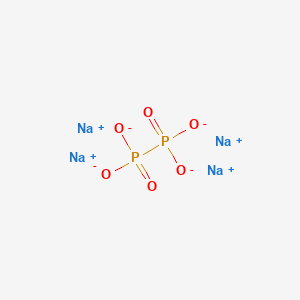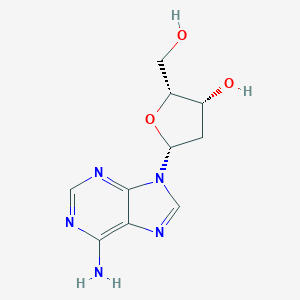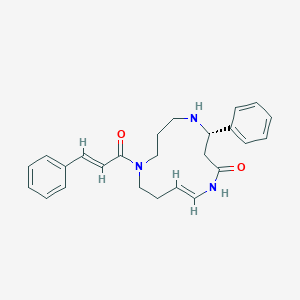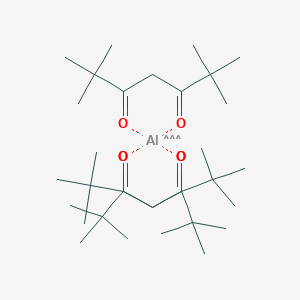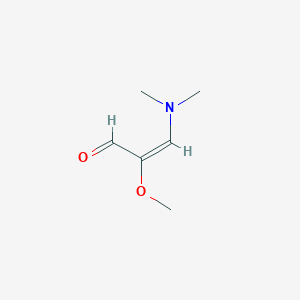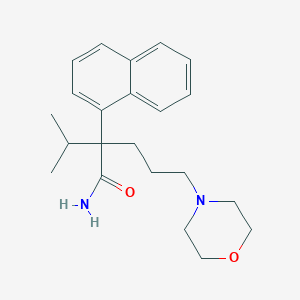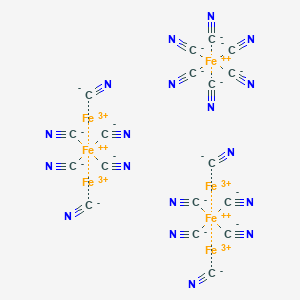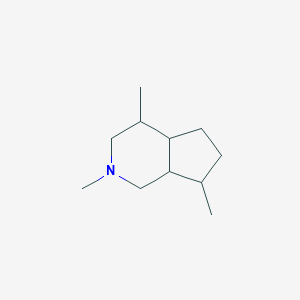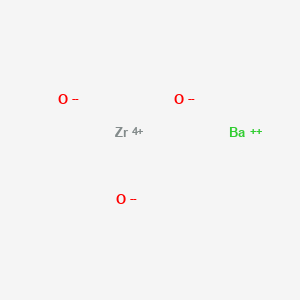
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol), also known as EBCP, is a chemical compound that has been widely used in scientific research applications. This compound is a diol derivative of 1-chloro-2-propanol and has two chlorine atoms and an ethylene oxide group in its structure. EBCP has been extensively studied for its biochemical and physiological effects, as well as for its potential use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) is not fully understood, but it is believed to act as a chelating agent and to form complexes with metal ions. These complexes can then be used in various industrial processes, such as the removal of heavy metals from wastewater.
Effets Biochimiques Et Physiologiques
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been shown to have a range of biochemical and physiological effects. It has been investigated for its potential use as an antioxidant, anti-inflammatory, and antiviral agent. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has several advantages for use in laboratory experiments. It is highly soluble in water and other polar solvents, making it easy to work with. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol). One potential area of investigation is its use as a building block for the development of new drugs and pharmaceuticals. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) could be studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease. Finally, further research could be conducted to better understand the mechanism of action of 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) and its potential applications in various industrial processes.
Méthodes De Synthèse
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) can be synthesized through the reaction of 3-chloropropan-2-ol with ethylene oxide in the presence of a catalyst. The reaction is typically carried out under mild conditions and yields a white crystalline solid that is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been widely used in scientific research applications due to its unique chemical properties. It has been studied for its potential use as a surfactant, emulsifier, and chelating agent in various industrial processes. In addition, 1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) has been investigated for its potential use in the synthesis of new materials and as a building block for the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
13078-45-0 |
|---|---|
Nom du produit |
1,1'-(Ethylenedioxy)bis(3-chloropropan-2-ol) |
Formule moléculaire |
C8H16Cl2O4 |
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C8H16Cl2O4/c9-3-7(11)5-13-1-2-14-6-8(12)4-10/h7-8,11-12H,1-6H2 |
Clé InChI |
MEBAOCKWPXDTDB-UHFFFAOYSA-N |
SMILES |
C(COCC(CCl)O)OCC(CCl)O |
SMILES canonique |
C(COCC(CCl)O)OCC(CCl)O |
Autres numéros CAS |
37569-89-4 13078-45-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




